Mono-methyl terephthalate

Description

The exact mass of the compound 4-(Methoxycarbonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; sol in alcohol, ether, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210838. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

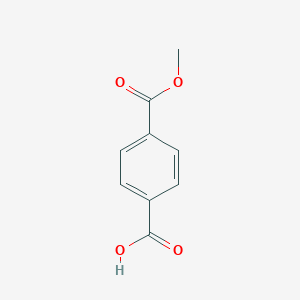

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIDAMBAPLIATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027425 | |

| Record name | Methyl hydrogen terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Faintly beige powder; [MSDSonline] | |

| Record name | Hydrogen methyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE | |

| Record name | HYDROGEN METHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000184 [mmHg] | |

| Record name | Hydrogen methyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM DIL ALCOHOL | |

CAS No. |

1679-64-7 | |

| Record name | Monomethyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen methyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl terephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hydrogen terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2T5130M28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROGEN METHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

239 °C | |

| Record name | HYDROGEN METHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mono-methyl Terephthalate from p-Xylene Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mono-methyl terephthalate (B1205515) (MMT) starting from the oxidation of p-xylene (B151628). The document details the multi-step reaction pathway, provides specific experimental protocols, and presents quantitative data to allow for comparative analysis of process parameters. The information is curated for professionals in research and development, including those in the pharmaceutical industry where high-purity intermediates are essential.

Introduction

Mono-methyl terephthalate (MMT) is a valuable chemical intermediate, notably in the production of dimethyl terephthalate (DMT), a monomer for polyesters like polyethylene (B3416737) terephthalate (PET). The synthesis of MMT from p-xylene is a significant process in industrial organic chemistry. The primary route involves a multi-step approach encompassing oxidation and esterification reactions. This guide will focus on the prevalent method, which can be broadly divided into three key stages:

-

Oxidation of p-xylene to p-toluic acid: The initial step involves the selective oxidation of one of the methyl groups of p-xylene.

-

Esterification of p-toluic acid to methyl p-toluate (B1214165): The resulting carboxylic acid is then esterified with methanol (B129727).

-

Oxidation of methyl p-toluate to this compound: The remaining methyl group on the ester is oxidized to a carboxyl group, which is then esterified to yield MMT.

This guide provides detailed methodologies for each of these stages, drawing from established industrial processes and laboratory-scale synthesis descriptions.

Reaction Pathways and Mechanisms

The overall transformation of p-xylene to this compound proceeds through a series of intermediate compounds. The generally accepted reaction pathway is initiated by a free-radical chain reaction, often catalyzed by transition metal salts.

Caption: Reaction pathway from p-xylene to this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of MMT from p-xylene. These protocols are based on established methods and can be adapted for laboratory-scale synthesis.

Stage 1: Oxidation of p-Xylene to p-Toluic Acid

This initial oxidation is a critical step where selectivity for mono-oxidation is paramount to prevent the formation of terephthalic acid.

Materials:

-

p-Xylene

-

Cobalt (II) acetate (B1210297) tetrahydrate (or other polyvalent heavy metal salt catalyst)

-

Solvent (e.g., acetic acid, though some processes are solvent-free)

-

Pressurized reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Dissolve the cobalt (II) acetate catalyst in p-xylene. The concentration of the catalyst can range from 10⁻⁴ to 10⁻² gram atom of cobalt per mole of p-xylene.[1]

-

Charge the p-xylene and catalyst solution into the pressurized reactor.

-

Pressurize the reactor with air or an oxygen-containing gas. The total pressure is typically maintained between 1 and 15 atmospheres, with an oxygen partial pressure of less than 3 atmospheres.[1]

-

Heat the reaction mixture to a temperature between 90°C and 140°C while stirring vigorously.[1]

-

Monitor the reaction progress by analyzing aliquots for the concentration of p-toluic acid. It is crucial to stop the oxidation at the point of maximum achievable selectivity for p-toluic acid to minimize the formation of by-products.

-

Once the optimal conversion is reached, cool the reactor and vent the excess pressure.

-

The p-toluic acid can be separated from the unreacted p-xylene and other intermediates by crystallization upon cooling, followed by filtration. Unreacted p-xylene can be recovered and recycled.

Stage 2: Esterification of p-Toluic Acid to Methyl p-Toluate

The esterification of p-toluic acid is typically carried out using an excess of methanol in the presence of an acid catalyst, or at elevated temperatures and pressures.

Materials:

-

p-Toluic acid (from Stage 1)

-

Methanol

-

Pressurized reactor or reflux apparatus

-

(Optional) Acid catalyst (e.g., sulfuric acid)

Procedure:

-

Charge the p-toluic acid and methanol into a suitable reactor. An excess of methanol is used to drive the equilibrium towards the ester product.

-

For a catalyzed reaction at atmospheric pressure, add a catalytic amount of a strong acid like sulfuric acid and heat the mixture to reflux for several hours.

-

For a non-catalyzed reaction, the esterification can be carried out at elevated temperatures (e.g., 250-280°C) and pressures (e.g., 20-25 bar).[2]

-

The reaction can be performed continuously by feeding p-toluic acid dissolved in liquid methanol into an autoclave, followed by treatment with gaseous methanol in a counter-current fashion in a pressure column to complete the conversion.

-

After the reaction is complete, the excess methanol and water formed during the reaction are removed by distillation.

-

The crude methyl p-toluate is then purified by distillation.

Stage 3: Oxidation of Methyl p-Toluate to this compound

The second oxidation step targets the remaining methyl group of methyl p-toluate.

Materials:

-

Methyl p-toluate (from Stage 2)

-

Cobalt (II) acetate tetrahydrate (or other polyvalent heavy metal salt catalyst)

-

Pressurized reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Dissolve the cobalt catalyst in the methyl p-toluate.

-

Charge the solution to the pressurized reactor.

-

Pressurize the reactor with air or an oxygen-containing gas to a pressure between 1 and 6 atmospheres.[1]

-

Heat the reaction mixture to a temperature between 130°C and 200°C with vigorous stirring.[1]

-

Similar to the first oxidation, monitor the reaction to stop at the point of maximum selectivity for MMT. Over-oxidation can lead to the formation of terephthalic acid and other by-products.

-

Upon completion, cool the reactor and vent the pressure. The MMT will crystallize out of the solution upon cooling.

Purification of this compound

High purity of MMT is crucial for its subsequent use. Purification is typically achieved through washing and recrystallization.

Materials:

-

Crude MMT (from Stage 3)

-

A solvent in which MMT is poorly soluble at low temperatures (for washing, e.g., a hydrocarbon)

-

A solvent with a strong temperature-dependent solubility for MMT (for recrystallization, e.g., methanol or acetic acid)

Procedure:

-

Wash the crude MMT crystals with a suitable solvent to remove impurities that are soluble in it.

-

Separate the washed crystals by filtration.

-

Dissolve the washed MMT in a hot recrystallization solvent.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization of pure MMT.

-

Collect the purified MMT crystals by filtration and dry them.

Process Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of MMT from p-xylene.

Caption: Experimental workflow for MMT synthesis.

Quantitative Data

The following tables summarize quantitative data extracted from various sources regarding the synthesis of MMT and related p-xylene oxidation products. It is important to note that yields and selectivities are highly dependent on the specific reaction conditions and catalyst systems employed.

Table 1: Reaction Conditions for MMT Synthesis Stages

| Stage | Reactants | Catalyst | Temperature (°C) | Pressure (atm) | Reference |

| 1. p-Xylene Oxidation | p-Xylene, O₂ | Polyvalent heavy metal salt (e.g., Co salt) | 90 - 140 | 1 - 15 | [1] |

| 2. Esterification | p-Toluic acid, Methanol | None (thermal) or Acid catalyst | 250 - 280 (thermal) | 20 - 25 (thermal) | [2] |

| 3. Methyl p-Toluate Oxidation | Methyl p-toluate, O₂ | Polyvalent heavy metal salt (e.g., Co salt) | 130 - 200 | 1 - 6 | [1] |

Table 2: Example Reaction Outcome for Methyl p-Toluate Oxidation

| Component | Moles |

| Methyl p-toluate | 9.44 |

| Terephthalaldehyde acid methyl ester | 0.25 |

| This compound (MMT) | 3.03 |

| Dimethyl terephthalate | 0.04 |

| Terephthalic acid | 0.04 |

| Other by-products | 0.19 |

| Data from an experiment stopped at 27% conversion of methyl p-toluate. |

Table 3: Purity of MMT after Purification

| Parameter | Value |

| Acid Number | 310.2 |

| Ester Number | 310.2 |

| Melting Point (°C) | 220.6 |

| Purity (%) | 99.3 |

Relevance for Drug Development Professionals

While MMT is primarily an industrial chemical for polymer synthesis, the methodologies and principles described herein are highly relevant to drug development professionals for several reasons:

-

Intermediate Purity: The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where the purity of each intermediate is critical. The purification techniques detailed for MMT, such as crystallization and washing, are fundamental in pharmaceutical chemistry to ensure the final API meets stringent regulatory standards.

-

Process Control: The emphasis on stopping the oxidation reactions at the point of maximum selectivity highlights the importance of precise process control to minimize impurity formation. This is a core principle in pharmaceutical manufacturing to ensure product quality and consistency.

-

Catalysis in Organic Synthesis: The use of transition metal catalysts is widespread in the synthesis of complex organic molecules, including pharmaceuticals. Understanding the application of these catalysts in processes like p-xylene oxidation provides valuable insights into catalyst selection and optimization for other synthetic transformations.

-

Structural Analogs: The terephthalate scaffold and its derivatives can be found in various biologically active molecules. A thorough understanding of their synthesis provides a foundation for the design and synthesis of novel drug candidates.

Conclusion

The synthesis of this compound from p-xylene is a well-established, multi-step process that requires careful control of reaction conditions to achieve high selectivity and yield. This guide has provided a detailed overview of the key reaction stages, experimental protocols, and relevant quantitative data. The underlying principles of selective oxidation, esterification, and purification are broadly applicable in the field of organic synthesis, including the development of pharmaceutical intermediates where purity and process control are of utmost importance. The provided workflows and data serve as a valuable resource for researchers and scientists working in this and related fields.

References

Spectroscopic characterization of Mono-methyl terephthalate (¹H NMR, ¹³C NMR, FT-IR)

Introduction: Mono-methyl terephthalate (B1205515) (MMT) is a dicarboxylic acid monoester that serves as a crucial intermediate in the synthesis of various polyesters, including polyethylene (B3416737) terephthalate (PET). Its chemical structure, containing both a carboxylic acid and a methyl ester functional group attached to a central benzene (B151609) ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth overview of the spectroscopic characterization of mono-methyl terephthalate using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the analytical techniques used to identify and characterize this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl ester protons.

Data Presentation: ¹H NMR of this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 8.1 | Doublet (d) | 2H | Aromatic Protons (ortho to COOH) |

| 2 | ~ 7.9 | Doublet (d) | 2H | Aromatic Protons (ortho to COOCH₃) |

| 3 | ~ 3.9 | Singlet (s) | 3H | Methyl Protons (-OCH₃) |

| 4 | ~ 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid Proton (-COOH) |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2] this compound is soluble in alcohol, ether, and benzene.

-

To ensure a homogenous magnetic field and prevent spectral artifacts, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]

-

Transfer the filtered solution into a clean 5 mm NMR tube.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all proton signals (typically 0-14 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Data Presentation: ¹³C NMR of this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 167 | Carboxylic Acid Carbon (-COOH) |

| 2 | ~ 166 | Ester Carbonyl Carbon (-COOCH₃) |

| 3 | ~ 134 | Aromatic Carbon (quaternary, attached to -COOH) |

| 4 | ~ 132 | Aromatic Carbon (quaternary, attached to -COOCH₃) |

| 5 | ~ 130 | Aromatic CH (ortho to -COOH) |

| 6 | ~ 129 | Aromatic CH (ortho to -COOCH₃) |

| 7 | ~ 52 | Methyl Carbon (-OCH₃) |

Note: The exact chemical shifts can vary depending on the solvent and concentration used. The assignments are based on typical chemical shift ranges for these functional groups.[3][4]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR with some key differences:

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, if possible, by dissolving 20-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Filter the solution into a clean 5 mm NMR tube to remove any solid impurities.[2]

-

-

Instrument Setup:

-

Lock and shim the spectrometer as described for ¹H NMR.

-

Tune the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Set a wider spectral width, typically 0-220 ppm, to cover the full range of carbon chemical shifts.[3]

-

A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

A significantly larger number of scans (e.g., 128, 256, or more) is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is commonly used.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, referencing (using the solvent signal), and baseline correction as with ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

Data Presentation: FT-IR of this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~ 3000 | Medium | C-H stretch (Aromatic) |

| ~ 2950 | Medium | C-H stretch (Methyl) |

| ~ 1725 | Strong | C=O stretch (Ester) |

| ~ 1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~ 1600, 1450 | Medium | C=C stretch (Aromatic Ring) |

| ~ 1300 - 1250 | Strong | C-O stretch (Ester and Carboxylic Acid) |

| ~ 1100 | Strong | C-O stretch |

| ~ 870 | Medium | C-H bend (Aromatic, para-disubstituted) |

Note: The peak positions and intensities are representative and can be influenced by the sample preparation method.[5]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common technique.[6][7]

-

Material Preparation:

-

Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[7]

-

Separately, ensure that the spectroscopy-grade KBr is thoroughly dry by heating it in an oven at approximately 110°C for a few hours and allowing it to cool in a desiccator. Moisture is a significant interferent in IR spectroscopy.[6]

-

-

Sample and KBr Mixing:

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

Mass Spectrometry Analysis of Mono-methyl Terephthalate Fragmentation Patterns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Mono-methyl terephthalate (B1205515) (MMT). Mono-methyl terephthalate is a significant compound in industrial chemistry, primarily known as a monomer in the production of polyesters like polyethylene (B3416737) terephthalate (PET) and as a metabolite of dimethyl terephthalate. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices, including environmental samples and biological systems. This guide offers detailed experimental protocols, quantitative fragmentation data, and visual representations of fragmentation pathways and analytical workflows to support researchers in their analytical endeavors.

Core Concepts in the Mass Spectrometry of this compound

This compound (MMT), with a molecular weight of 180.16 g/mol , undergoes characteristic fragmentation upon ionization in a mass spectrometer, typically through electron ionization (EI). The resulting mass spectrum is a fingerprint that allows for its unambiguous identification. The fragmentation process primarily involves the cleavage of ester bonds and rearrangements, leading to the formation of stable ions.

The molecular ion of MMT (C₉H₈O₄) is often observed, and its fragmentation pattern is dominated by specific losses of functional groups. The stability of the benzene (B151609) ring influences the fragmentation, often resulting in resonance-stabilized fragment ions.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative abundance of these ions can vary depending on the specific instrumentation and experimental conditions. However, a general pattern is consistently observed. The most prominent peaks are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

| 180 | [C₉H₈O₄]⁺• (Molecular Ion) | Moderate |

| 149 | [C₈H₅O₃]⁺ | Base Peak |

| 121 | [C₇H₅O₂]⁺ | Low |

| 105 | [C₇H₅O]⁺ | Low |

| 91 | [C₇H₇]⁺ | Low |

| 65 | [C₅H₅]⁺ | High |

| 50 | [C₄H₂]⁺ | High |

Table 1: Key fragment ions of this compound observed in electron ionization mass spectrometry. The base peak is indicated in bold.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion. The subsequent fragmentation cascade is driven by the stability of the resulting ions. A key fragmentation step for phthalate (B1215562) esters is the formation of the ion at m/z 149, which is often the base peak.[1] The proposed pathway involves the loss of the methoxy (B1213986) radical followed by cyclization.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). These should be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation

-

Standard Preparation: Accurately weigh approximately 10 mg of pure this compound standard. Dissolve it in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to a final concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards.

-

Matrix Samples (e.g., Water, Soil, Biological Fluids): The extraction method will depend on the matrix.

-

Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to acidic (e.g., pH 2-3) and extract with a non-polar solvent like dichloromethane or ethyl acetate.

-

Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to concentrate the analyte from the sample. Elute with an appropriate solvent.

-

-

Derivatization (Optional): For improved chromatographic performance and volatility, the carboxylic acid group can be derivatized (e.g., silylation with BSTFA or methylation with diazomethane). However, direct analysis is also feasible.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Injector:

-

Mode: Splitless.

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Logical Relationships in Data Interpretation

The identification of this compound in a sample relies on a combination of chromatographic and mass spectrometric data. The logical flow for confirming the presence of MMT is outlined below.

References

Solubility Profile of Mono-methyl Terephthalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mono-methyl terephthalate (B1205515) (MMT) in various organic solvents. An understanding of MMT's solubility is critical for its application in synthesis, purification, formulation, and various industrial processes. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Core Topic: Solubility of Mono-methyl Terephthalate

This compound (MMT), the monoester of terephthalic acid, is a key intermediate in the production of polyesters and other polymers. Its molecular structure, containing both a polar carboxylic acid group and a less polar methyl ester and aromatic ring, results in a varied solubility profile that is crucial for its handling and use in chemical processes.

Data Presentation: Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in select organic solvents. It is important to note that comprehensive solubility data for MMT across a wide range of organic solvents is limited in publicly available literature.

Table 1: Solubility of this compound in Methanol (B129727)

| Temperature (K) | Temperature (°C) | Solubility (mole fraction x 10³) |

| 280.31 | 7.16 | 1.34 |

| 288.01 | 14.86 | 1.83 |

| 298.36 | 25.21 | 2.87 |

| 308.15 | 35.00 | 4.31 |

| 318.25 | 45.10 | 6.42 |

Data sourced from a study on the solubility of MMT in methanol-water mixtures, where the solute-free mass fraction of methanol is 1.0.[1]

Table 2: Solubility of this compound in Methanol and Chloroform at Low Temperatures [2]

| Temperature (°C) | Solubility in Methanol (g / 100 g) | Solubility in Chloroform (g / 100 g) |

| 0 | 0.8 | 0.2 |

| 10 | 1.3 | 0.4 |

| 20 | 2.1 | 0.7 |

Table 3: Solubility of this compound in a Mixed Solvent System

| Solvent | Solubility |

| Chloroform/Methanol (1:1) | 50 mg/mL |

Qualitative Solubility Information

-

Alcohol (general)

-

Ether

-

Benzene

It is slightly soluble in water.[4]

Experimental Protocols: Solubility Determination

To obtain precise and comprehensive solubility data for this compound in various organic solvents, a standardized experimental protocol is necessary. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes

-

Evaporating dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand for a period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Record the exact weight of the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the MMT. Alternatively, use a vacuum desiccator at room temperature.

-

Continue the drying process until a constant weight of the solid residue is achieved.

-

Cool the dish in a desiccator to room temperature before weighing.

-

Weigh the dish containing the dry MMT residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved MMT from the total mass of the saturated solution sample.

-

Express the solubility in the desired units, such as grams of solute per 100 g of solvent ( g/100g ) or mole fraction.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of MMT.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Degradation Behavior of Mono-methyl Terephthalate using Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation behavior of Mono-methyl terephthalate (B1205515) (MMT). While specific thermogravimetric analysis (TGA) data for MMT is not extensively available in publicly accessible literature, this document extrapolates its expected thermal properties based on its chemical structure and the known behavior of structurally related compounds, such as terephthalic acid (TPA) and various terephthalate polyesters. This guide also includes a detailed experimental protocol for conducting TGA on MMT and a proposed thermal degradation pathway.

Mono-methyl terephthalate, also known as methyl hydrogen terephthalate, is a key intermediate in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET) and in the formulation of plasticizers and coatings.[1][2] Its thermal stability is a critical parameter for its application in various manufacturing processes.[1][3]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in a sample's mass as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[4] The resulting data is typically plotted as mass change versus temperature, providing valuable insights into the material's thermal stability, composition, and decomposition kinetics.[5]

Experimental Protocol for TGA of this compound

The following is a generalized experimental protocol for analyzing the thermal degradation of MMT using a thermogravimetric analyzer.

1. Sample Preparation:

-

Ensure the this compound sample is a homogenous, white crystalline powder.[3][6]

-

Accurately weigh approximately 5-10 mg of the sample into an inert crucible, such as alumina (B75360).[4] For materials expected to have a significant weight loss, a smaller sample size is recommended.[4]

2. Instrument Setup:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina (Al2O3) or platinum crucible.[4]

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and sweep away volatile decomposition products.[7]

-

Heating Rate: A linear heating rate of 10 °C/min is standard for kinetic studies.[7][8]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.[7]

-

Data Collection: Record the sample mass as a function of temperature and time.

3. Post-Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

The logical workflow for this experimental protocol can be visualized as follows:

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Mono-methyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of mono-methyl terephthalate (B1205515) (MMT). To date, a single crystalline form has been characterized in the peer-reviewed literature. This document details the crystallographic parameters of this known form, outlines the experimental procedures for its characterization, and discusses the apparent lack of reported polymorphism.

Introduction to Mono-methyl Terephthalate

This compound (MMT), with the chemical formula C₉H₈O₄, is a dicarboxylic acid monoester. It serves as a crucial intermediate in the industrial synthesis of dimethyl terephthalate (DMT) and polyethylene (B3416737) terephthalate (PET), materials widely used in the production of fibers, films, and plastics. The solid-state properties of MMT, dictated by its crystal structure, are of significant interest for process optimization, purification, and quality control in these large-scale manufacturing processes.

Crystal Structure of this compound (Form I)

The crystal structure of this compound, systematically named 4-(methoxycarbonyl)benzoic acid, has been determined by single-crystal X-ray diffraction.[1] The crystallographic data reveals a monoclinic crystal system. To date, this is the only reported crystal structure for this compound in the Cambridge Structural Database.

Table 1: Crystallographic Data for this compound (Form I) [1]

| Parameter | Value |

| Chemical Formula | C₉H₈O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8541(19) |

| b (Å) | 5.880(2) |

| c (Å) | 29.1938(11) |

| α (°) | 90 |

| β (°) | 91.430(5) |

| γ (°) | 90 |

| Volume (ų) | 833.0(5) |

| Z | 4 |

| Temperature (K) | 296(2) |

| R-factor (gt) | 0.0477 |

| wR-factor (ref) | 0.1259 |

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability.

Despite the importance of understanding polymorphism in chemical manufacturing and pharmaceuticals, a thorough review of the scientific literature reveals a lack of reported polymorphic forms for this compound . The crystal structure detailed above is the only form that has been publicly characterized. This suggests that either MMT is monomorphic under common crystallization conditions, or that a comprehensive polymorph screen has not been published.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

The following provides a detailed, generalized methodology for the determination of a crystal structure, as was likely employed for MMT.

Objective: To determine the precise arrangement of atoms within a single crystal of this compound.

Methodology:

-

Crystal Growth:

-

Dissolve purified MMT in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at an elevated temperature to create a saturated or near-saturated solution.

-

Slowly cool the solution to allow for the formation of well-ordered single crystals. Alternatively, solvent evaporation at a constant temperature can be employed.

-

Carefully select a single crystal of suitable size and quality under a microscope.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Perform a series of diffraction experiments, rotating the crystal through a range of angles, to collect a complete dataset of diffraction intensities.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to correct for experimental factors and obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Locate and refine the positions of hydrogen atoms.

-

The final refined structure provides the unit cell dimensions, space group, and atomic coordinates presented in Table 1.

-

General Protocol for Polymorph Screening

While no polymorphs of MMT are currently known, the following general protocol can be employed to investigate their potential existence.

Objective: To systematically search for different crystalline forms of this compound.

Methodology:

-

Crystallization from a Variety of Solvents:

-

Dissolve MMT in a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Induce crystallization through various methods:

-

Slow evaporation at different temperatures.

-

Controlled cooling at different rates.

-

Antisolvent addition.

-

-

Collect the resulting solid material for analysis.

-

-

Thermal Methods:

-

Melt MMT and then cool the melt at different rates to screen for melt-crystallized polymorphs.

-

Sublimation under vacuum at various temperatures and pressures can also yield different crystalline forms.

-

-

Characterization of Solid Forms:

-

Analyze each solid sample obtained using the following techniques:

-

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To detect different melting points, and solid-solid phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and detect the presence of solvates.

-

Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and intermolecular interactions.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): To identify differences in the local chemical environments of atoms in the crystal lattice.

-

-

Conclusion

The crystal structure of this compound has been determined to be monoclinic, belonging to the P2₁/c space group. Currently, there is no scientific literature reporting the existence of polymorphs for this compound. The data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with MMT. Further investigation using systematic polymorph screening techniques would be valuable to definitively determine whether MMT is truly monomorphic or if other crystalline forms can be isolated under specific experimental conditions. Such studies would be of significant academic and industrial interest, potentially leading to improved control over the solid-state properties of this important chemical intermediate.

References

Physical properties of Mono-methyl terephthalate: melting point, boiling point, density

An in-depth guide to the physical characteristics of mono-methyl terephthalate (B1205515) (MMT), a pivotal intermediate in the synthesis of various polyesters, is presented below. This document furnishes researchers, scientists, and professionals in drug development with meticulously collated data on its melting point, boiling point, and density, alongside the methodologies employed for their determination.

Physical Properties of Mono-methyl Terephthalate

This compound is a white crystalline powder at room temperature.[1] A comprehensive summary of its key physical properties is provided in the table below.

| Physical Property | Value | Source(s) |

| Melting Point | 219 - 225 °C | [1] |

| 220 - 223 °C | [2][3][4][5][6] | |

| 219 - 224 °C | [7] | |

| 239 °C | [8] | |

| 220 - 221 °C | [9] | |

| Boiling Point | 331.6 °C at 760 mmHg | [10] |

| 232.96 °C (rough estimate) | [2][3][6] | |

| Density | 1.1987 g/cm³ (rough estimate) | [2][3][5][6] |

Experimental Protocols

The determination of the physical properties of this compound adheres to established scientific protocols.

Melting Point Determination

The melting point of MMT is a critical indicator of its purity and is typically determined using Differential Scanning Calorimetry (DSC).[11] This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak in the DSC thermogram indicates the melting point of the crystalline solid.

Synthesis and Purification

The synthesis of this compound is a precursor to the determination of its physical properties. A common laboratory-scale synthesis involves the hydrolysis of dimethyl terephthalate.[5][10]

Synthesis Workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. monomethyl terephthalate [chembk.com]

- 3. This compound | 1679-64-7 [chemicalbook.com]

- 4. 对苯二甲酸单甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3923867A - Method for producing monomethyl terephthalate - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Buy this compound [smolecule.com]

Mono-methyl Terephthalate as an Impurity in Purified Terephthalic Acid (PTA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purified terephthalic acid (PTA) is a critical raw material in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters. The purity of PTA is paramount, as even trace amounts of impurities can significantly impact the polymerization process and the final properties of the polymer. Mono-methyl terephthalate (MMT) is a common process-related impurity that can act as a chain terminator during polymerization, leading to reduced molecular weight and compromised physical properties of the resulting polyester (B1180765). This technical guide provides a comprehensive overview of MMT as an impurity in PTA, covering its formation, analytical detection and quantification methods, and strategies for its removal and control. Detailed experimental protocols and visual representations of key processes are included to assist researchers and professionals in understanding and managing this critical impurity.

Introduction: The Significance of PTA Purity

Purified terephthalic acid (PTA) is a cornerstone of the modern polymer industry, serving as the primary feedstock for the synthesis of PET, a versatile polymer used in everything from beverage bottles and food packaging to textile fibers and engineering plastics. The performance characteristics of PET, such as its mechanical strength, thermal stability, and clarity, are intrinsically linked to the purity of the PTA monomer.

Impurities in PTA can be broadly categorized as colored impurities, which affect the aesthetics of the final product, and process-related impurities, which can interfere with the polymerization reaction. This compound (MMT) falls into the latter category. As a monofunctional molecule, MMT can cap the growing polymer chains during the polycondensation reaction, thereby limiting the achievable molecular weight and intrinsic viscosity of the PET.[1] This can lead to a final product with inferior mechanical properties, making it unsuitable for demanding applications. Therefore, stringent control over the MMT content in PTA is essential for producing high-quality polyester.

Formation of this compound (MMT)

MMT is primarily formed as an intermediate or a byproduct during the production of PTA. The most common commercial route to PTA is the oxidation of p-xylene (B151628). In some historical processes, particularly those involving the production of dimethyl terephthalate (DMT) as an intermediate, MMT is a direct precursor.

In the Dynamit-Nobel process, for instance, p-xylene is first oxidized to p-toluic acid. To facilitate further oxidation, the p-toluic acid is esterified with methanol (B129727) to form methyl p-toluate (B1214165). Subsequent oxidation of methyl p-toluate yields this compound, which can then be hydrolyzed to terephthalic acid.[2] Incomplete hydrolysis or side reactions during these steps can lead to the presence of residual MMT in the final PTA product.

Even in modern direct oxidation processes, the use of methanol in upstream or associated processes can introduce the potential for MMT formation if conditions for esterification are met.

Analytical Methods for the Detection and Quantification of MMT

Accurate and precise analytical methods are essential for monitoring and controlling the level of MMT in PTA. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of MMT in PTA. The method relies on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Data Presentation: Typical HPLC Parameters for MMT Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Gradient elution is typically used for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Experimental Protocol: RP-HPLC for MMT Quantification

-

Standard Preparation:

-

Prepare a stock solution of MMT reference standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the PTA sample.

-

Dissolve the sample in a suitable solvent, such as a mixture of methanol and a weak base to ensure complete dissolution of the acidic PTA.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the parameters outlined in the table above.

-

Inject the prepared standards and sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the MMT standard against its concentration.

-

Determine the concentration of MMT in the sample by interpolating its peak area on the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly sensitive and specific method for the analysis of MMT in PTA. This technique involves the derivatization of the acidic protons of MMT and PTA to make them more volatile, followed by separation on a GC column and detection by a mass spectrometer.

Data Presentation: Typical GC-MS Parameters for MMT Analysis

| Parameter | Typical Value |

| Derivatizing Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp: 80°C, hold for 2 min; Ramp to 280°C at 10°C/min; Hold for 5 min |

| Injector Temp | 250 °C |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Experimental Protocol: GC-MS for MMT Quantification

-

Derivatization:

-

Accurately weigh a known amount of the PTA sample into a reaction vial.

-

Add a precise volume of the derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

-

Heat the mixture at a specific temperature (e.g., 70°C) for a defined period to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Set up the GC-MS system with the parameters specified in the table above.

-

Inject an aliquot of the derivatized sample into the GC.

-

Acquire the data in either full scan or SIM mode. In SIM mode, monitor characteristic ions of the derivatized MMT for enhanced sensitivity and selectivity.

-

-

Quantification:

-

Use an internal standard method for accurate quantification. Add a known amount of a suitable internal standard to the sample before derivatization.

-

Prepare calibration standards containing known concentrations of MMT and the internal standard and derivatize them in the same manner as the sample.

-

Construct a calibration curve by plotting the ratio of the MMT peak area to the internal standard peak area against the MMT concentration.

-

Calculate the concentration of MMT in the sample based on its peak area ratio to the internal standard.

-

Purification Strategies for the Removal of MMT

Several methods can be employed to reduce the concentration of MMT in PTA to acceptable levels for polymerization. The choice of method depends on the initial concentration of the impurity, the desired final purity, and economic considerations.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The principle behind this technique is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Experimental Protocol: Recrystallization of PTA to Remove MMT

-

Solvent Selection:

-

Choose a solvent in which PTA has high solubility at elevated temperatures and low solubility at room temperature, while MMT has a different solubility profile. Acetic acid and water are commonly used solvents in industrial processes.

-

-

Dissolution:

-

Suspend the crude PTA containing MMT in the chosen solvent.

-

Heat the mixture with stirring to a temperature sufficient to dissolve the PTA completely.

-

-

Cooling and Crystallization:

-

Slowly cool the saturated solution to allow for the formation of pure PTA crystals. The impurities, including MMT, will preferentially remain in the mother liquor.

-

The cooling rate can be controlled to influence the crystal size and purity.

-

-

Filtration and Washing:

-

Separate the purified PTA crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified PTA crystals under vacuum to remove any residual solvent.

-

Alkaline Washing

Alkaline washing is a chemical purification method that exploits the acidic nature of the carboxylic acid group in MMT. By treating the impure PTA with a basic solution, MMT can be converted into its more water-soluble salt, allowing for its separation from the less soluble PTA.

Experimental Protocol: Alkaline Washing of PTA

-

Slurry Formation:

-

Create a slurry of the crude PTA in water.

-

-

Alkaline Treatment:

-

Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the slurry with stirring. The pH should be carefully controlled to selectively neutralize the MMT without significantly dissolving the PTA.

-

-

Separation:

-

The resulting salt of MMT will dissolve in the aqueous phase.

-

Separate the solid PTA from the aqueous solution containing the dissolved MMT salt by filtration.

-

-

Washing and Neutralization:

-

Wash the purified PTA cake with water to remove any remaining dissolved impurities.

-

If necessary, neutralize any residual base on the PTA with a dilute acid wash, followed by a final water wash.

-

-

Drying:

-

Dry the purified PTA to the required moisture content.

-

Impact of MMT on Polyester Production

The presence of MMT in PTA can have a detrimental effect on the production of PET. During the esterification and polycondensation stages, the single carboxylic acid group of MMT reacts with the growing polyester chain, effectively terminating its growth.

Data Presentation: Hypothetical Impact of MMT on PET Intrinsic Viscosity

| MMT Concentration in PTA (ppm) | Expected Intrinsic Viscosity (dL/g) |

| < 10 | > 0.80 |

| 50 | 0.75 - 0.78 |

| 100 | 0.70 - 0.74 |

| 200 | < 0.70 |

Note: This table presents a hypothetical trend. The actual impact can vary depending on polymerization conditions.

This chain termination effect leads to a lower average molecular weight of the PET, which is directly reflected in a lower intrinsic viscosity (IV). A lower IV results in reduced mechanical properties, such as tensile strength and toughness, making the polymer unsuitable for applications that require high strength and durability.

Conclusion

This compound is a critical impurity in the production of purified terephthalic acid that requires careful monitoring and control. Its presence can significantly compromise the quality of downstream polyester products. A thorough understanding of its formation pathways, coupled with the implementation of robust analytical methods for its quantification and effective purification strategies for its removal, is essential for ensuring the production of high-quality PTA and, consequently, high-performance polyesters. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working to manage this important aspect of polyester production.

References

The Unseen Pathway: A Technical Guide to the Natural Occurrence of Mono-methyl Terephthalate in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial metabolism of synthetic polyesters, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), has garnered significant scientific interest as a potential green solution to plastic pollution. While the enzymatic degradation of PET to its primary monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), is well-documented, the metabolic fate of related terephthalate esters remains a less explored frontier. This technical guide delves into the natural occurrence of mono-methyl terephthalate (MMT) in microbial metabolism. Although not a primary intermediate in the mainstream PET degradation pathway, MMT emerges as a key metabolite in the biodegradation of dimethyl terephthalate (DMT), a compound historically used in PET production. Understanding the microbial processes that form and further degrade MMT is crucial for developing comprehensive bioremediation strategies and for potential applications in biocatalysis and drug development, where esterase activity is of paramount importance. This document provides a detailed overview of the microorganisms involved, the metabolic pathways, quantitative data, and the experimental protocols necessary for studying this phenomenon.

Microbial Sources of this compound

The natural occurrence of MMT in microbial metabolism is primarily linked to the degradation of dimethyl terephthalate (DMT). Several microorganisms have been identified that can hydrolyze the two ester bonds of DMT in a stepwise manner, leading to the transient formation of MMT.

Bacterial Degradation of DMT

A notable example of a bacterium capable of transforming DMT is Pasteurella multocida Sa . This strain, isolated from mangrove sediment, has been shown to biodegrade DMT sequentially, first to MMT and then to terephthalic acid (TA)[1][2]. The process involves the enzymatic hydrolysis of the ester linkages. Interestingly, in the presence of ethanol, P. multocida Sa can also catalyze a trans-esterification reaction, forming mono-ethyl terephthalate (MET) from MMT, indicating an alternative biochemical pathway[1].

Fungal Degradation of DMT

Fungi have also been demonstrated to metabolize DMT, with MMT as an intermediate. The fungus Sclerotium rolfsii can catalyze the hydrolytic conversion of DMT to terephthalate through the formation of MMT[3][4]. However, in this organism, the further metabolism of terephthalate was not observed, suggesting the accumulation of the final acid. Another marine fungus, Aspergillus versicolor IR-M4 , also performs a sequential cleavage of the ester bonds of DMT to TA via MMT[5].

Metabolic Pathways

The metabolic transformation of DMT to TPA via MMT is a two-step hydrolysis reaction catalyzed by esterase enzymes. The subsequent degradation of TPA is a well-characterized aerobic process in many bacteria, such as Pseudomonas species, which funnels TPA into the central carbon metabolism.

DMT Hydrolysis Pathway

The initial breakdown of DMT involves two sequential hydrolysis steps:

-

DMT to MMT: An esterase cleaves one of the methyl ester bonds of DMT, releasing a molecule of methanol (B129727) and forming MMT.

-

MMT to TPA: A second esterase activity hydrolyzes the remaining methyl ester bond of MMT, yielding TPA and another molecule of methanol.

Terephthalic Acid (TPA) Degradation Pathway in Pseudomonas

Once TPA is formed, many soil bacteria, such as Pseudomonas putida, can degrade it aerobically. The upper pathway involves the conversion of TPA to protocatechuic acid (PCA). PCA is then funneled into the β-ketoadipate pathway, a central metabolic route for the catabolism of aromatic compounds, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.

The key enzymes in the initial steps of TPA degradation in Comamonas sp. and Rhodococcus sp. are Terephthalate 1,2-dioxygenase (TphA) and 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate dehydrogenase (TphB)[5][6].

Quantitative Data

Quantitative data on the microbial degradation of MMT is limited. Most studies have focused on the qualitative identification of MMT as an intermediate. However, some data on the degradation of the parent compound, DMT, and related terephthalate esters can provide insights into the potential kinetics.

| Microorganism | Substrate | Product(s) | Degradation Rate/Enzyme Kinetics | Reference |

| Pasteurella multocida Sa | Dimethyl Terephthalate (DMT) | This compound (MMT), Terephthalic Acid (TPA) | Data on specific rates not available in the provided search results. | [1][2] |

| Sclerotium rolfsii | Dimethyl Terephthalate (DMT) | This compound (MMT), Terephthalic Acid (TPA) | Specific conversion rates are not detailed in the available literature. | [3] |

| Aspergillus versicolor IR-M4 | Dimethyl Terephthalate (DMT) | This compound (MMT), Terephthalic Acid (TPA) | Degraded 21.52 mg/L of dimethyl isophthalate (B1238265) (an isomer) to undetectable levels in 2 days. | [5] |

| Purified bacterial esterase | Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) | Phthalic acid | Km = 138.88 µM, Vmax = 3.15 µmol/min/mL | [7] |

| Ideonella sakaiensis MHETase | Mono-(2-hydroxyethyl) terephthalate (MHET) | Terephthalic Acid (TPA), Ethylene Glycol (EG) | kcat/Km = 4200 ± 370 s-1mM-1 | [8] |

Note: The data presented is based on the available search results. More dedicated kinetic studies are required to determine the precise rates of MMT formation and degradation.

Experimental Protocols

Cultivation of Sclerotium rolfsii for Metabolic Studies

This protocol is adapted from general procedures for the cultivation of Sclerotium rolfsii[3][9][10][11][12].

4.1.1. Media Preparation (per liter)

-

Potato Dextrose Agar (PDA):

-

Potato infusion: 200 g

-

Dextrose: 20 g

-

Agar: 15 g

-

Autoclave at 121°C for 15 minutes.

-

-

Fermentation Medium (for liquid culture):

-

Carbon source (e.g., glucose or sucrose): 50 g

-

Yeast extract: 1 g

-

NaNO₃: 2.25 g

-

K₂HPO₄: 2 g

-

MgSO₄·7H₂O: 0.5 g

-

KCl: 0.5 g

-

FeSO₄: 0.05 g

-

Citric acid: 0.7 g

-

Sterilize at 115°C for 30 minutes[9].

-

4.1.2. Inoculation and Incubation

-

Isolate S. rolfsii from infected plant tissue or obtain a pure culture.

-

Grow the fungus on PDA plates at 28 ± 2°C for 5-7 days until a mature mycelial mat with sclerotia is formed.

-

For liquid culture, inoculate a PDA liquid medium with a mycelial plug and incubate at 28°C with shaking (220 rpm) for 5-7 days to generate a seed culture[9].

-

Inoculate the fermentation medium with 5% (v/v) of the seed culture[9].

-

To study DMT degradation, add a sterile stock solution of DMT (dissolved in a minimal amount of a suitable solvent like acetone, with a solvent control) to the liquid culture to the desired final concentration.

-

Incubate the culture at 28°C with shaking (220 rpm) for the desired time course (e.g., 48 hours or longer)[9].

-

Collect samples at different time points for analysis.

Quantitative Analysis of MMT by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of terephthalate esters by reverse-phase HPLC, which can be optimized for MMT quantification[7][13][14][15][16].

4.2.1. Sample Preparation

-

Centrifuge the microbial culture sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

The filtered supernatant can be directly injected or further concentrated by solid-phase extraction if the analyte concentration is low.

4.2.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Example Gradient: Start with a higher aqueous phase concentration and gradually increase the organic phase concentration over the run.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at a wavelength of approximately 240-254 nm, where the terephthalate ring absorbs strongly[13][14].

-

Quantification: Use an external standard calibration curve prepared with a pure standard of MMT.

Conclusion